Methyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate
CAS No.: 1155910-18-1
Cat. No.: VC2801806
Molecular Formula: C8H5BrClFO4S
Molecular Weight: 331.54 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1155910-18-1 |
---|---|
Molecular Formula | C8H5BrClFO4S |
Molecular Weight | 331.54 g/mol |
IUPAC Name | methyl 2-bromo-5-chlorosulfonyl-4-fluorobenzoate |
Standard InChI | InChI=1S/C8H5BrClFO4S/c1-15-8(12)4-2-7(16(10,13)14)6(11)3-5(4)9/h2-3H,1H3 |
Standard InChI Key | XCQAFMNYQYVXGS-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC(=C(C=C1Br)F)S(=O)(=O)Cl |
Canonical SMILES | COC(=O)C1=CC(=C(C=C1Br)F)S(=O)(=O)Cl |
Introduction
Methyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate is an organic compound with the molecular formula C₈H₅BrClFO₄S and a molecular weight of approximately 331.54 g/mol . This compound is characterized by the presence of bromine, chlorine, fluorine, and a sulfonyl group attached to a benzoate ester, making it a valuable intermediate in organic synthesis.
Synthesis
The synthesis of Methyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate involves several steps, typically requiring precise control over reaction conditions and the use of specific catalysts to optimize yield and purity. Industrial methods may involve automated systems for managing reaction parameters effectively, ensuring scalability and efficiency.
Applications
This compound is primarily used in scientific research and pharmaceutical applications, particularly in the synthesis of biologically active molecules. It has been investigated for its potential biological activities, including anticancer properties.
Biological Activity and Research Findings
Methyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate is of significant interest in medicinal chemistry due to its potential therapeutic applications. The sulfonyl group can react with nucleophilic sites on target molecules, leading to covalent bond formation and alteration of the target molecule's function. The presence of halogens enhances its reactivity, allowing it to participate in various chemical interactions that can be exploited in synthetic chemistry.
Hazard Information
-
Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage) .
-
Precautionary Statements: Includes P260, P261, P264, P270, P271, P280, and others .
Storage and Handling
The compound should be stored at room temperature in a sealed container to prevent exposure to moisture and light. Handling requires protective equipment due to its corrosive nature .
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume